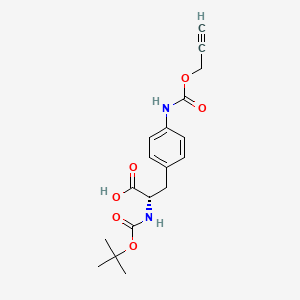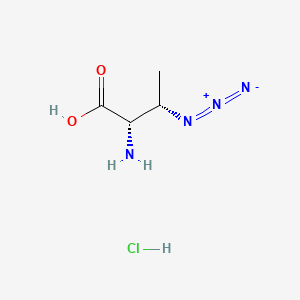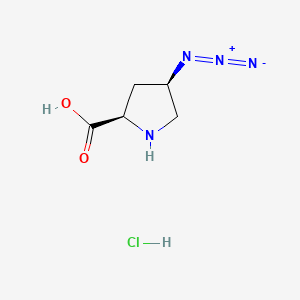
(2R,4R) H-Pro(4-N3) HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride typically involves the introduction of an azide group to a proline derivative. The process may include the following steps:
Protection of the amino group: The amino group of proline is protected using a suitable protecting group.
Introduction of the azide group: The protected proline derivative is then reacted with sodium azide to introduce the azide group.
Deprotection: The protecting group is removed to yield the final product, (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride.
Industrial Production Methods
Industrial production of (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-H-D-Pro(4-N3)-OH hydrochloride undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
CuAAC: Forms 1,2,3-triazoles.
SPAAC: Also forms 1,2,3-triazoles but without the need for a copper catalyst
Wissenschaftliche Forschungsanwendungen
(2R,4R)-H-D-Pro(4-N3)-OH hydrochloride has diverse applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Facilitates the labeling and tracking of biomolecules in living systems.
Medicine: Plays a role in drug discovery and development, particularly in the synthesis of antibody-drug conjugates (ADCs).
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride involves its azide group, which participates in cycloaddition reactions. The azide group reacts with alkynes to form stable triazole rings, enabling the conjugation of various molecules. This property is exploited in click chemistry to create complex molecular architectures and bioconjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-H-D-Pro(4-N3)-OH: The free acid form without the hydrochloride salt.
(2R,4R)-H-D-Pro(4-N3)-OMe: The methyl ester derivative.
Uniqueness
(2R,4R)-H-D-Pro(4-N3)-OH hydrochloride is unique due to its high reactivity and specificity in click chemistry reactions. Its azide group allows for efficient and selective conjugation with alkynes, making it a valuable tool in various scientific applications .
Eigenschaften
IUPAC Name |
(2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




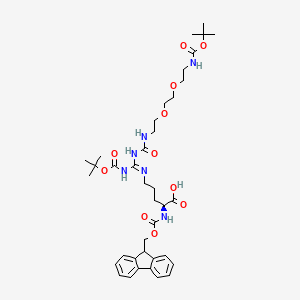

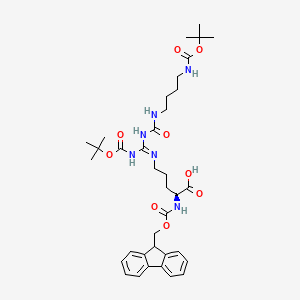
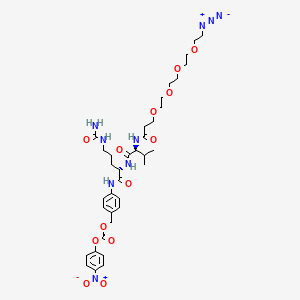
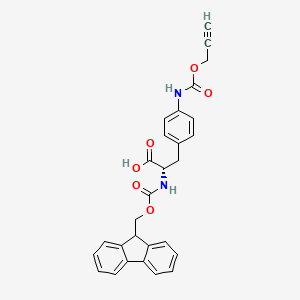
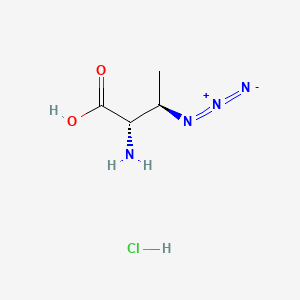
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
